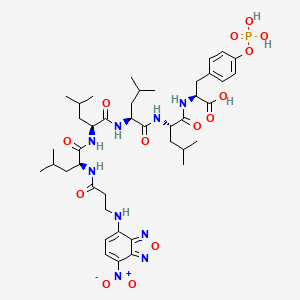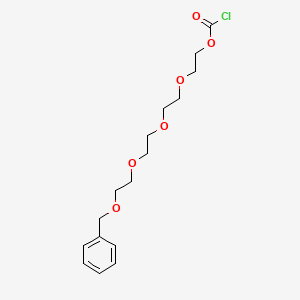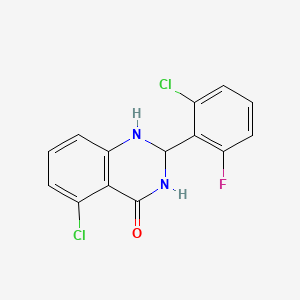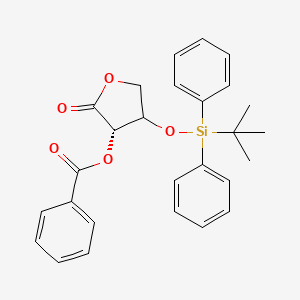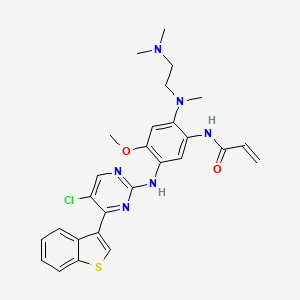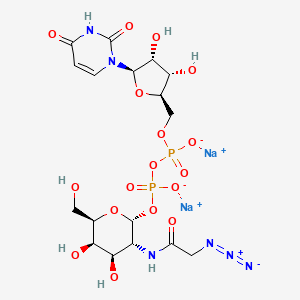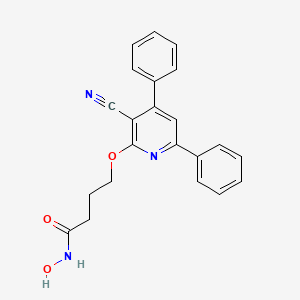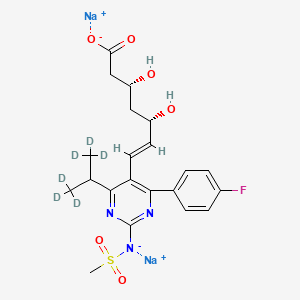
N-Desmethyl Rosuvastatin-d6 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Rosuvastatin-d6 (disodium) is a deuterium-labeled derivative of N-Desmethyl Rosuvastatin disodium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of N-Desmethyl Rosuvastatin in various biological matrices. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Rosuvastatin-d6 (disodium) involves the deuteration of N-Desmethyl Rosuvastatin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Rosuvastatin molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Purification: The deuterated product is then purified using chromatographic techniques to obtain N-Desmethyl Rosuvastatin-d6 (disodium) with high purity
Industrial Production Methods: Industrial production of N-Desmethyl Rosuvastatin-d6 (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium gas.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to ensure high purity and yield
化学反应分析
Types of Reactions: N-Desmethyl Rosuvastatin-d6 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
科学研究应用
N-Desmethyl Rosuvastatin-d6 (disodium) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying N-Desmethyl Rosuvastatin in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and biotransformation of N-Desmethyl Rosuvastatin.
Drug Development: Assists in the development and optimization of new drugs by providing accurate pharmacokinetic data.
Biomedical Research: Used in research related to cardiovascular diseases and cholesterol metabolism
作用机制
N-Desmethyl Rosuvastatin-d6 (disodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
相似化合物的比较
N-Desmethyl Rosuvastatin: The non-deuterated form of the compound.
Rosuvastatin: The parent compound from which N-Desmethyl Rosuvastatin is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels
Uniqueness: N-Desmethyl Rosuvastatin-d6 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .
属性
分子式 |
C21H24FN3Na2O6S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m1../s1/i1D3,2D3;; |
InChI 键 |
JAKXTPXGILQLFV-CYRYMFARSA-L |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+] |
规范 SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


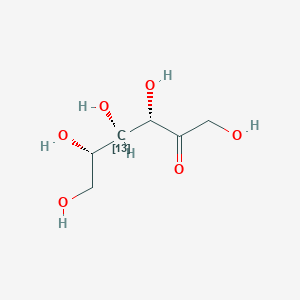
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
